2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Übersicht

Beschreibung

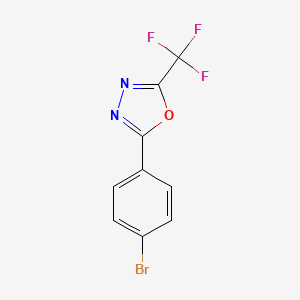

2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to the oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with trifluoroacetic anhydride under acidic conditions to form the desired oxadiazole ring. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth and activity. The trifluoromethyl group enhances lipophilicity, which is beneficial for membrane penetration and bioactivity.

Anticancer Properties

Studies have demonstrated that oxadiazole derivatives can act as potential anticancer agents. The compound has been evaluated for cytotoxic effects against several cancer cell lines. The presence of the bromine atom and trifluoromethyl group contributes to its effectiveness by altering electronic properties and enhancing interaction with biological targets.

Materials Science

Fluorescent Materials

The incorporation of this compound into polymer matrices has been explored for developing fluorescent materials. These materials are useful in applications such as sensors and optoelectronic devices due to their excellent photophysical properties. The compound’s ability to emit light upon excitation makes it suitable for use in organic light-emitting diodes (OLEDs).

Thermal Stability

The thermal stability of materials containing this compound has been investigated. Its high melting point and thermal decomposition temperature indicate potential for use in high-temperature applications where stability is crucial.

Agrochemicals

Pesticide Development

The chemical structure of this compound has been utilized in the synthesis of novel pesticides. Its efficacy against various pests has been documented in agricultural studies, where it demonstrated effective insecticidal properties. The trifluoromethyl group enhances the biological activity by improving the compound's interaction with target enzymes in pests.

Case Studies

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects. The oxadiazole ring can also participate in hydrogen bonding and other interactions with biomolecules, influencing its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Bromophenyl)-2,2,2-trifluoroethanol: This compound contains a bromophenyl group and a trifluoromethyl group but lacks the oxadiazole ring.

N-(4-Bromophenyl)-3-(trifluoromethyl)benzamide: This compound has a similar structure but contains an amide group instead of the oxadiazole ring.

Uniqueness

2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Biologische Aktivität

2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H4BrF3N2O

- Molecular Weight : 293.04 g/mol

- CAS Number : 918476-23-0

- Purity : 97% .

Biological Activity Overview

Oxadiazole derivatives have been extensively studied for their broad spectrum of biological activities, including:

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate cellular pathways leading to therapeutic effects .

Synthesis and Structural Variants

The synthesis of oxadiazole derivatives typically involves multi-step chemical reactions. Key methods include:

- Condensation Reactions : Combining appropriate phenolic and acid derivatives.

- Cyclization : Forming the oxadiazole ring through cyclization processes involving hydrazine derivatives and acid chlorides .

Anticancer Activity

A study demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 1,2,4-oxadiazoles showed IC50 values in the low micromolar range against human tumor cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 2.76 |

| Compound B | CaCo-2 | 9.27 |

| Compound C | MCF-7 (breast) | 5.00 |

| Compound D | A2780 (ovarian) | 3.50 |

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess antimicrobial properties against both bacterial and fungal strains. For example, a derivative showed effective inhibition against Mycobacterium tuberculosis with an MIC of 0.25 µg/mL .

Comparative Biological Activities of Oxadiazoles

| Activity Type | Examples of Compounds | Notable Effects |

|---|---|---|

| Anticancer | Oxadiazole Derivative A | Significant cytotoxicity in vitro |

| Antimicrobial | Oxadiazole Derivative B | Effective against M. tuberculosis |

| Anti-inflammatory | Oxadiazole Derivative C | Reduced inflammation in models |

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3N2O/c10-6-3-1-5(2-4-6)7-14-15-8(16-7)9(11,12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKZOLOGDRSKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582142 | |

| Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918476-23-0 | |

| Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.